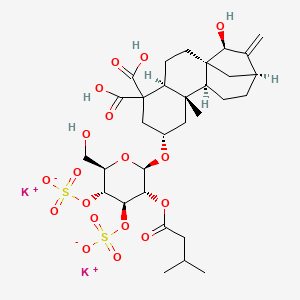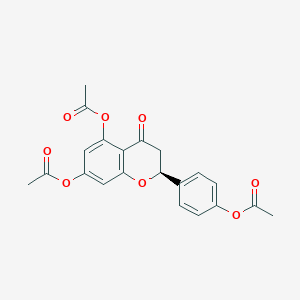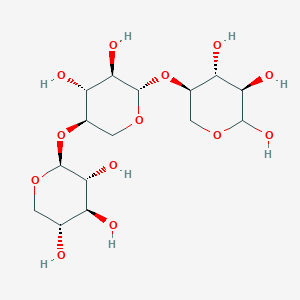![molecular formula C32H38O19 B10818082 3-[(2S,5S)-4,5-dihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10818082.png)
3-[(2S,5S)-4,5-dihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Camelliaside B es un compuesto flavonoides extraído del extracto metanólico de la pulpa de semillas de té (Camellia oleifera) . Pertenece a la clase de compuestos polifenólicos conocidos por sus propiedades antioxidantes. La fórmula molecular de Camelliaside B es C₃₂H₃₈O₁₉, y tiene un peso molecular de 726.63 g/mol . Este compuesto ha ganado atención debido a sus posibles beneficios para la salud y aplicaciones en varios campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Camelliaside B se obtiene principalmente mediante extracción natural en lugar de rutas sintéticas. El proceso de extracción implica el uso de metanol para extraer el compuesto de la pulpa de semillas de Camellia oleifera . El extracto metanólico se somete luego a varios pasos de purificación, incluyendo partición de solventes, cromatografía en columna y cristalización, para aislar Camelliaside B en su forma pura.
Métodos de producción industrial
La producción industrial de Camelliaside B sigue un proceso de extracción similar pero a mayor escala. La pulpa de semillas de Camellia oleifera se procesa utilizando extracción de metanol de grado industrial. El extracto se purifica luego mediante técnicas de cromatografía a gran escala y cristalización para obtener Camelliaside B con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
Camelliaside B experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Camelliaside B puede oxidarse para formar varios productos de oxidación, que pueden tener diferentes actividades biológicas.
Reducción: Las reacciones de reducción pueden modificar la estructura de los flavonoides, alterando potencialmente sus propiedades biológicas.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo de la estructura de los flavonoides, lo que lleva a la formación de derivados con diferentes propiedades.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se utilizan reactivos como los cloruros de acilo y los haluros de alquilo para las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir dihidroflavonoides. Las reacciones de sustitución pueden producir varios ésteres y éteres de Camelliaside B.
Aplicaciones Científicas De Investigación
Camelliaside B tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento químico de los flavonoides y sus derivados.
Biología: Se investiga Camelliaside B por sus propiedades antioxidantes y antiinflamatorias.
Industria: Camelliaside B se utiliza en el desarrollo de antioxidantes naturales para productos alimenticios y cosméticos.
Mecanismo De Acción
El mecanismo de acción de Camelliaside B implica su interacción con varios objetivos y vías moleculares:
Actividad antioxidante: Camelliaside B elimina los radicales libres y las especies reactivas de oxígeno, protegiendo así a las células del daño oxidativo.
Efectos antiinflamatorios: Inhibe la producción de citocinas y enzimas proinflamatorias, reduciendo la inflamación.
Inhibición enzimática: Camelliaside B puede inhibir enzimas como la ciclooxigenasa y la lipooxigenasa, que están involucradas en los procesos inflamatorios.
Comparación Con Compuestos Similares
Camelliaside B es único entre los flavonoides debido a su estructura específica y actividades biológicas. Los compuestos similares incluyen:
Quercetina: Otro flavonoide con fuertes propiedades antioxidantes y antiinflamatorias.
Kaempferol: Conocido por sus actividades antioxidantes y anticancerígenas.
Epigalocatequina galato (EGCG): Una catequina mayor en el té verde con potentes efectos antioxidantes y antiinflamatorios.
En comparación con estos compuestos, Camelliaside B tiene una combinación única de propiedades que lo hacen particularmente interesante para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C32H38O19 |
|---|---|
Peso molecular |
726.6 g/mol |
Nombre IUPAC |
3-[(2S,5S)-4,5-dihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C32H38O19/c1-10-19(37)23(41)26(44)30(47-10)46-9-17-21(39)24(42)29(51-31-25(43)20(38)15(36)8-45-31)32(49-17)50-28-22(40)18-14(35)6-13(34)7-16(18)48-27(28)11-2-4-12(33)5-3-11/h2-7,10,15,17,19-21,23-26,29-39,41-44H,8-9H2,1H3/t10?,15-,17?,19+,20?,21-,23+,24?,25-,26?,29?,30-,31+,32+/m1/s1 |
Clave InChI |
LLPRITPJQPQXIR-KTXFJTMGSA-N |
SMILES isomérico |
CC1[C@@H]([C@@H](C([C@@H](O1)OCC2[C@H](C(C([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H](C([C@@H](CO6)O)O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methane;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid;hydrate](/img/structure/B10818005.png)
![(2R,3R,4S,5R,6S)-2-[[(2R,3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-[(3S,5S,8R,9R,10R,12R,13S,14R,17S)-3-[(2R,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B10818010.png)
![Methyl 15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B10818017.png)
![3-[(2S,5R,6R)-4,5-dihydroxy-3-[(2S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10818028.png)

![(3S,8S,9S,10R,13S,14R,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B10818041.png)

![5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B10818057.png)
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B10818072.png)

![2-(3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B10818093.png)
![[(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818098.png)

![(2R)-2-[(3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B10818111.png)
